molecular formula C20H23NO4 B14047096 benzyl ((1R,2S)-1-hydroxy-1-((S)-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate

benzyl ((1R,2S)-1-hydroxy-1-((S)-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate

Cat. No.: B14047096
M. Wt: 341.4 g/mol
InChI Key: WGHFDNXGBBLQKA-NSHGMRRFSA-N
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Description

Benzyl ((1R,2S)-1-hydroxy-1-((S)-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate is an organic compound with a complex structure that includes a benzyl group, a hydroxy group, a methyloxirane ring, and a phenylpropan-2-yl group

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1R,2S)-1-hydroxy-1-((S)-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl ((1R,2S)-1-hydroxy-1-((S)-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl ((1R,2S)-1-hydroxy-1-((S)-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Benzyl ((1R,2S)-1-hydroxy-1-((S)-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C20H23NO4/c1-20(14-25-20)18(22)17(12-15-8-4-2-5-9-15)21-19(23)24-13-16-10-6-3-7-11-16/h2-11,17-18,22H,12-14H2,1H3,(H,21,23)/t17-,18+,20-/m0/s1

InChI Key

WGHFDNXGBBLQKA-NSHGMRRFSA-N

Isomeric SMILES

C[C@]1(CO1)[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC1(CO1)C(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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